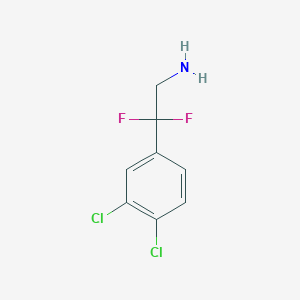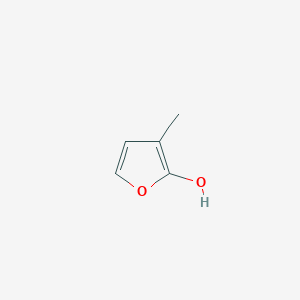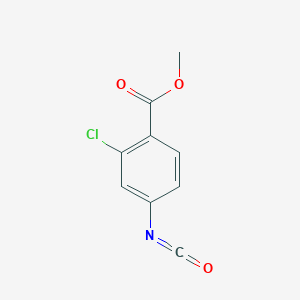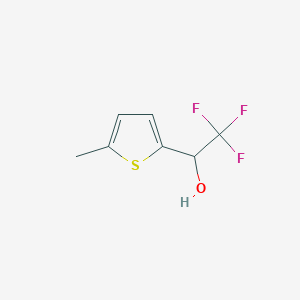
alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol is a compound that belongs to the class of organofluorine compounds These compounds are characterized by the presence of fluorine atoms attached to carbon atoms The trifluoromethyl group (CF3) is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic trifluoromethylation of thiophene derivatives using reagents such as Ruppert’s reagent (Me3SiCF3) in the presence of a base like cesium fluoride . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of photoredox catalysis has also been explored for the efficient introduction of trifluoromethyl groups into aromatic systems .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl lithium compounds for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while nucleophilic substitution can lead to a variety of functionalized thiophene derivatives .
Aplicaciones Científicas De Investigación
Alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol has several scientific research applications:
Mecanismo De Acción
The mechanism by which alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol exerts its effects is primarily through its electron-withdrawing trifluoromethyl group. This group can influence the reactivity of the molecule by stabilizing negative charges and destabilizing positive charges. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electronic interactions in materials science .
Propiedades
Fórmula molecular |
C7H7F3OS |
|---|---|
Peso molecular |
196.19 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(5-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H7F3OS/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3,6,11H,1H3 |
Clave InChI |
ODSWNOXWLBGDCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


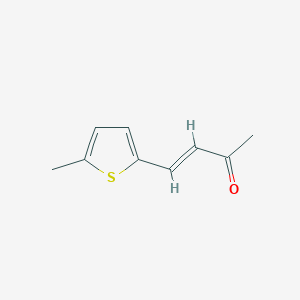
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)


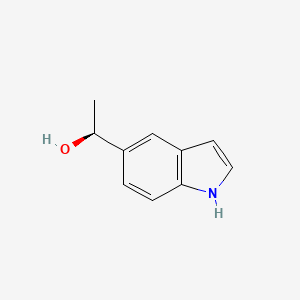
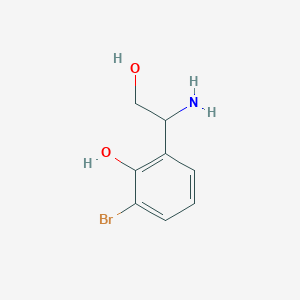

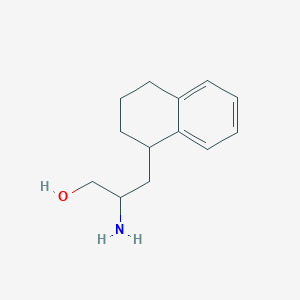
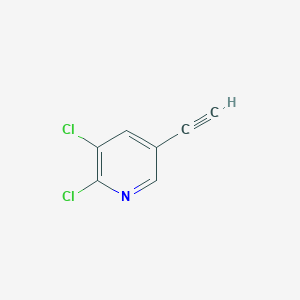
![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)

